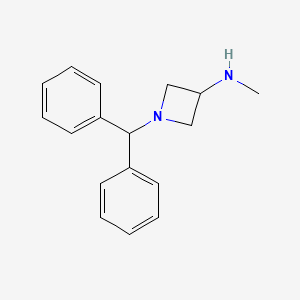

1-benzhydryl-N-methylazetidin-3-amine

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the formation of key intermediates such as azetidin-3-ols through regio- and stereoselective alkylation. For example, the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols demonstrated the complexity and precision required in synthesizing azetidine derivatives (Salgado et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and Density Functional Theory (DFT) calculations, plays a crucial role in understanding the conformation and reactivity of compounds. The crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provided insights into the molecular conformation, hydrogen bonding, and electronic structure properties (Murugavel et al., 2014).

Chemical Reactions and Properties

Benzhydryl amines participate in various chemical reactions, contributing to their versatility in synthesis and applications. The review on benzhydryl amines highlighted their synthesis and biological perspectives, indicating their potential in medicinal chemistry (Roy & Panda, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application and handling of chemical compounds. While specific data on 1-benzhydryl-N-methylazetidin-3-amine is not available, related studies on benzhydryl compounds and azetidines offer a foundation for predicting its physical characteristics.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group transformations, is crucial for the development of new compounds and their applications. The catalytic oxidative carbonylation study provides an example of how amines can be transformed into valuable chemical entities, showcasing the chemical versatility of nitrogen-containing compounds (Mancuso et al., 2015).

科学研究应用

Application 1: Iodine-mediated 1,2-aryl migration of primary benzhydryl amines

- Summary of the Application : This research focuses on an iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions .

- Methods of Application : The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .

- Results or Outcomes : This sequential synthetic process is operationally simple and can be successfully conducted on a gram scale .

Application 2: Synthesis and Biological Perspective of Benzhydryl Amines

- Summary of the Application : This research describes the recent progress in the chemistry and biology of the benzhydryl amines .

- Methods of Application : Both metal and metal-free racemic and asymmetric synthetic approaches along with their activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase and other miscellaneous properties are discussed .

- Results or Outcomes : Benzhydryl amines have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes .

Application 3: Synthesis of 1-Benzhydryl-3-methylazetidin-3-amine

- Summary of the Application : This research focuses on the synthesis routes of 1-Benzhydryl-3-methylazetidin-3-amine.

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source.

- Results or Outcomes : The outcomes of the synthesis are not provided in the source.

Application 4: Triarylmethanes (TRAMs) or Trisubstituted Methanes (TRSMs)

- Summary of the Application : This research describes the recent progress in the chemistry and biology of the benzhydryl amines where the central carbon atom is directly attached to the nitrogen atom of one ring .

- Methods of Application : The triarylmethanes or trisubstituted methanes play an important role in dyes, pharmaceutical chemistry, materials science, as well as in organic synthesis .

- Results or Outcomes : They have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes . Their hydroxy analogs exhibit antioxidant and antitumor activities and also inhibit many protein kinases .

Application 5: Iodine-mediated 1,2-aryl migration of primary benzhydryl amines

- Summary of the Application : This research focuses on an iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions .

- Methods of Application : The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .

- Results or Outcomes : This sequential synthetic process is operationally simple and can be successfully conducted on a gram scale .

Application 6: Benzhydryl Amines: Synthesis and Their Biological Perspective

- Summary of the Application : This research describes the recent progress in the chemistry and biology of the benzhydryl amines where the central carbon atom is directly attached to the nitrogen atom of one ring .

- Methods of Application : The triarylmethanes or trisubstituted methanes play an important role in dyes, pharmaceutical chemistry, materials science, as well as in organic synthesis .

- Results or Outcomes : They have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes . Their hydroxy analogs exhibit antioxidant and antitumor activities and also inhibit many protein kinases .

属性

IUPAC Name |

1-benzhydryl-N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFKVNTZBGKHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988869 | |

| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzhydryl-N-methylazetidin-3-amine | |

CAS RN |

69159-49-5 | |

| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)

![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)